N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring fused with a cyclopentane ring and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as tyrosine kinase 2 (TYK2). The compound binds to the pseudokinase domain of TYK2, inhibiting its activity and thereby modulating the signaling pathways involved in autoimmune responses . This inhibition is achieved through key hydrogen-bonding interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog with a single pyridine ring.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another pyridine derivative with different substituents.
N-ETHYL-2-[(6-METHOXYPYRIDIN-3-YL)-(2-METHYLPHENYL)SULFONYLAMINO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE: A structurally related compound with additional functional groups.
Uniqueness
N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit TYK2 selectively makes it a promising candidate for therapeutic applications in autoimmune diseases .
Properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-15-11(5-3-7-16-15)9-17-14(20)13-8-10-4-2-6-12(10)18-19-13/h3,5,7-8H,2,4,6,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGEJSVKQVWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=NN=C3CCCC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.